REACTION_SMILES
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[Al+3:2].[C:5]([O:6][CH3:7])(=[O:8])[CH:9]=[CH2:10].[CH2:39]([Cl:40])[Cl:41].[Cl-:1].[Cl-:3].[Cl-:4].[Cl:11][C:12]([CH:13]=[CH2:14])=[CH2:15].[Cl:17][C:18]1=[CH:19][CH2:20][CH:21]([C:24](=[O:25])[O:26][CH3:27])[CH2:22][CH2:23]1.[Cl:28][C:29]1=[CH:38][CH2:37][CH2:36][CH:31]([C:32]([O:33][CH3:34])=[O:35])[CH2:30]1.[ClH:16]>>[Cl:17][CH:18]1[CH2:19][CH2:20][CH:21]([C:24](=[O:25])[O:26][CH3:27])[CH2:22][CH2:23]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC(=O)OC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C=CC(=C)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
COC(=O)C1CC=C(Cl)CC1
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Name
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COC(=O)C1CCC=C(Cl)C1
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Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
COC(=O)C1CCC=C(Cl)C1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
Cl
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Name
|
|
Type
|
product
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Smiles
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COC(=O)C1CCC(Cl)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |